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For Researchers, Scientists, and Drug Development Professionals

Abstract: Coniine, a piperidine alkaloid, is a potent neurotoxin historically infamous as the
primary toxic component of poison hemlock (Conium maculatum). Its synthesis by Albert
Ladenburg in 1886 marked a milestone in organic chemistry as the first total synthesis of an
alkaloid. Coniine exists as two enantiomers, with the naturally occurring dextrorotatory form
being (S)-(+)-coniine and the levorotatory form being (R)-(-)-coniine. This guide provides a
detailed examination of the chemical structure, absolute stereochemistry, and physicochemical
properties of (-)-coniine, along with relevant experimental protocols for its elucidation and
synthesis.

Chemical Structure and Nomenclature

(-)-Coniine is a saturated heterocyclic compound featuring a piperidine ring substituted at the
C-2 position with an n-propy! group.[1] The presence of a chiral center at C-2 gives rise to its
stereoisomerism.[2]

Molecular Formula: CsH17N[3]

IUPAC Name: (2R)-2-propylpiperidine

CAS Number: 5985-99-9

Molecular Weight: 127.23 g/mol [4]
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The structure consists of a secondary amine within the piperidine ring, making it a basic
compound capable of forming crystalline salts.[5]

Stereochemistry and Optical Activity

The absolute configuration of the stereocenter at the C-2 position determines the biological
activity and toxicity of coniine. The two enantiomers are:

¢ (R)-(-)-Coniine: The levorotatory enantiomer.
e (S)-(+)-Coniine: The dextrorotatory enantiomer.

While natural coniine from Conium maculatum can be a mixture of both enantiomers, the (R)-
(-)-enantiomer is generally the more biologically active and toxic of the two.[5] The
stereochemistry plays a critical role in its interaction with nicotinic acetylcholine receptors
(nAChRs), the primary target of its neurotoxic action.

Physicochemical and Spectroscopic Properties

The quantitative properties of coniine are summarized in the tables below.

Table 1: General Physicochemical Properties of Coniine

Property Value Reference(s)
Appearance Colorless liquid [5]
Odor Mousy, unpleasant [5]
Boiling Point 166-167 °C [3]
Melting Point -2°C [5]

| Solubility | Soluble in alcohol, ether; 1 mL dissolves in 90 mL water. |[5] |

Table 2: Optical Rotation of Coniine Enantiomers and Salts
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Specific Rotation

Compound Conditions Reference(s)
[a]D

(R)-(-)-Coniine -7.9° c = 0.5, CHCIs [5]

(S)-(+)-Coniine +8.4° ¢ =4.0, CHCIs [5]

(R)-(-)-Coniine HCI -5.2° c = 0.5, Methanol [5]

| (S)-(+)-Coniine HCI | +4.6° | ¢ = 0.5, Methanol |[5] |

Table 3: 13C NMR Chemical Shifts for Coniine Solvent: CDCIs. Reference: J. Org. Chem., 68,
1919 (2003).

Carbon Atom Chemical Shift (6, ppm)
C-2 57.0
C-3 30.2
C-4 25.0
C-5 25.9
C-6 47.1
C-1' (Propyl) 36.5
C-2' (Propyl) 20.0

| C-3' (Propyl) | 14.1 |

Toxicity

The toxicity of coniine is stereoselective, with the (R)-(-) enantiomer exhibiting greater potency.
Death is typically caused by respiratory paralysis resulting from the blockade of neuromuscular
junctions.[5]

Table 4: Acute Toxicity of Coniine Enantiomers in Mice
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Isomer LDso (mg/kg) Reference(s)
(R)-(-)-Coniine 7.0 [6]
(x)-Coniine (Racemic) 7.7 [6]

| (S)-(+)-Coniine | 12.1 |[6] |

Structural Elucidation and Synthesis

The determination of coniine's structure was a landmark achievement in natural product
chemistry.

The structure was deduced through a series of chemical degradation reactions performed by
August Wilhelm von Hofmann.

o Dehydrogenation: Distillation of coniine with zinc dust removed six hydrogen atoms,
converting the piperidine ring into a pyridine ring and forming a new compound named

‘conyrine’.

« Oxidation: Oxidation of conyrine with potassium permanganate (KMnOa) cleaved the side
chain, yielding pyridine-2-carboxylic acid (a-picolinic acid). This established that coniine is a
piperidine derivative with a side chain at the C-2 position.

» Side Chain Determination: Heating coniine with hydriodic acid (HI) at 300°C resulted in the
formation of n-octane, not iso-octane. This confirmed the side chain was an unbranched n-

propyl group.

This logical workflow established the structure of coniine as 2-n-propylpiperidine.
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Diagram 1: Classical Structural Elucidation of Coniine
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Diagram 2: Ladenburg's Synthesis of (+)-Coniine (1886)
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Diagram 3: Biosynthetic Pathway of Coniine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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